

Application Notes and Protocols: Thermal Shift Assay for Brd7-IN-1 Binding

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Compound of Interest

Compound Name: Brd7-IN-1

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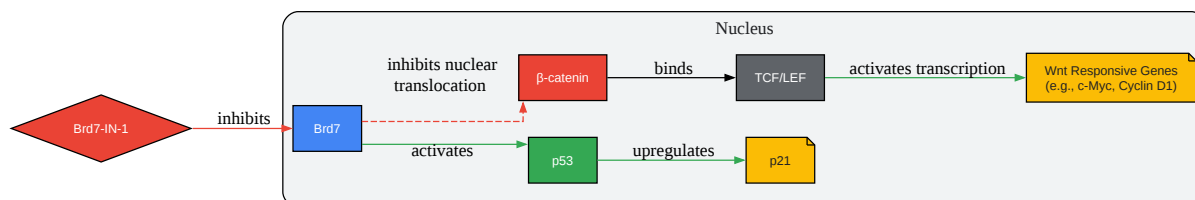
Introduction

Bromodomain-containing protein 7 (Brd7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are recognized as epigenetic readers. Brd7 is a subunit of the PBAF chromatin remodeling complex and plays a crucial role in transcriptional regulation.^[1] It is involved in several key signaling pathways, including the p53 tumor suppressor pathway and the Wnt/ β -catenin signaling pathway, making it a potential therapeutic target for various diseases, including cancer.^{[2][3]} Small molecule inhibitors targeting the bromodomain of Brd7 can modulate its activity and downstream signaling.

Brd7-IN-1 is a chemical probe for Brd7, developed as a derivative of the known Brd7/9 inhibitor BI-7273.^[4] The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of small molecule inhibitors to a target protein.^{[5][6]} The principle of TSA lies in the fact that the binding of a ligand, such as **Brd7-IN-1**, to its target protein, Brd7, increases the thermal stability of the protein. This increased stability is measured as a shift in the protein's melting temperature (T_m).^[7] This application note provides a detailed protocol for performing a Thermal Shift Assay to characterize the binding of **Brd7-IN-1** to the Brd7 bromodomain.

Brd7 Signaling Pathway

Brd7 is implicated in multiple signaling pathways that are critical for cell cycle control and tumor suppression. The diagram below illustrates the central role of Brd7 in modulating the p53 and Wnt signaling pathways.



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Caption: Brd7 in Cellular Signaling Pathways.

Experimental Workflow for Thermal Shift Assay

The following diagram outlines the key steps involved in performing a Thermal Shift Assay to determine the binding of an inhibitor to Brd7.



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Caption: Thermal Shift Assay Experimental Workflow.

Quantitative Data Summary

The binding of an inhibitor to Brd7 results in an increase in the protein's melting temperature (T_m). The change in melting temperature (ΔT_m) is a measure of the inhibitor's binding affinity and the stabilization it confers upon the protein. The following table summarizes the thermal shift data for the binding of the representative Brd7 inhibitor, BI-7273, to the Brd7 bromodomain.

Compound	Target Protein	Ligand Concentration (μM)	T_m ($^{\circ}\text{C}$) without Ligand (DMSO Control)	T_m ($^{\circ}\text{C}$) with Ligand	ΔT_m ($^{\circ}\text{C}$)
BI-7273	Brd7 Bromodomain	1	~42.0	~46.0	~4.0
BI-7273	Brd7 Bromodomain	10	~42.0	~50.5	~8.5
BI-7273	Brd7 Bromodomain	25	~42.0	~55.6	~13.6

Note: The data presented is for the Brd7/9 inhibitor BI-7273, of which **Brd7-IN-1** is a derivative. [4] Actual T_m values may vary depending on experimental conditions, including buffer composition and protein construct.

Detailed Experimental Protocol

This protocol outlines the steps for conducting a Thermal Shift Assay to measure the binding of **Brd7-IN-1** to the Brd7 bromodomain.

Materials:

- Purified recombinant human Brd7 bromodomain protein (purity >95%)
- Brd7-IN-1** (or other inhibitors of interest)

- SYPRO Orange Protein Gel Stain (5000X stock in DMSO)
- Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
- DMSO (Dimethyl sulfoxide)
- qPCR instrument (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)
- 96-well or 384-well qPCR plates
- Optical plate seals
- Multichannel pipettes

Procedure:

- Preparation of Reagents:
 - Brd7 Protein Stock: Prepare a stock solution of the Brd7 bromodomain protein in the assay buffer. The final concentration in the assay will be 2 μ M. It is recommended to centrifuge the protein stock at $>10,000 \times g$ for 10 minutes at 4°C to remove any aggregates before use.
 - SYPRO Orange Working Solution: Prepare a 200X working solution of SYPRO Orange by diluting the 5000X stock 1:25 in assay buffer. The final concentration in the assay will be 5X.
 - **Brd7-IN-1** Stock: Prepare a 10 mM stock solution of **Brd7-IN-1** in 100% DMSO. From this, create serial dilutions in DMSO to achieve the desired final inhibitor concentrations in the assay (e.g., 1 μ M, 10 μ M, 25 μ M).
- Assay Plate Setup:
 - Prepare a master mix of the Brd7 protein and SYPRO Orange dye in the assay buffer. For a 20 μ L final reaction volume, this would typically consist of:
 - 4 μ L of 10 μ M Brd7 protein stock (for a final concentration of 2 μ M)

- 0.5 μL of 200X SYPRO Orange working solution (for a final concentration of 5X)
- 14.5 μL of assay buffer
- Aliquot 19 μL of the master mix into each well of the qPCR plate.
- Add 1 μL of the **Brd7-IN-1** dilutions or DMSO (for the no-ligand control) to the respective wells. The final DMSO concentration should be kept constant across all wells (typically $\leq 1\%$).
- Seal the plate firmly with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
- Thermal Melt Experiment:
 - Place the qPCR plate in the real-time PCR instrument.
 - Set up the instrument to collect fluorescence data (using a filter set appropriate for SYPRO Orange, e.g., FAM or ROX channel).
 - Program the instrument with a temperature ramp protocol:
 - Hold at 25°C for 1 minute.
 - Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute (or in 0.5°C increments with a 30-second hold at each step).
 - Collect fluorescence data at each temperature increment.
- Data Analysis:
 - The raw fluorescence data will be plotted against temperature, generating a sigmoidal melting curve for each well.
 - The melting temperature (T_m) is the midpoint of the transition, which can be determined by fitting the data to the Boltzmann equation or by calculating the peak of the first derivative of the melting curve ($-dF/dT$). Most qPCR software includes tools for this analysis.

- Calculate the thermal shift (ΔT_m) for each inhibitor concentration using the following formula: $\Delta T_m = T_m \text{ (with **Brd7-IN-1**)} - T_m \text{ (DMSO control)}$

Expected Results:

A successful experiment will show a sigmoidal melting curve for the Brd7 protein in the presence of DMSO. Upon the addition of a binding inhibitor like **Brd7-IN-1**, the melting curve will shift to the right, indicating an increase in the T_m . The magnitude of the ΔT_m is generally proportional to the binding affinity of the inhibitor. A larger positive ΔT_m suggests a stronger binding interaction and greater stabilization of the Brd7 bromodomain.

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